molecular formula C8H19Cl2N3O B2419119 3-(Dimethylamino)piperidine-3-carboxamide;dihydrochloride CAS No. 2361636-15-7

3-(Dimethylamino)piperidine-3-carboxamide;dihydrochloride

Cat. No.: B2419119
CAS No.: 2361636-15-7
M. Wt: 244.16
InChI Key: ZNQKXOJRQISEPT-UHFFFAOYSA-N
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Description

3-(Dimethylamino)piperidine-3-carboxamide;dihydrochloride is a chemical compound with the molecular formula C8H17N3O.2ClH. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is typically available in powder form and is known for its stability under normal storage conditions .

Properties

IUPAC Name

3-(dimethylamino)piperidine-3-carboxamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O.2ClH/c1-11(2)8(7(9)12)4-3-5-10-6-8;;/h10H,3-6H2,1-2H3,(H2,9,12);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQKXOJRQISEPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CCCNC1)C(=O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)piperidine-3-carboxamide;dihydrochloride involves several steps. One common method includes the reaction of piperidine with dimethylamine under controlled conditions to form the intermediate compound. This intermediate is then reacted with a carboxamide derivative to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out in large reactors with precise control over temperature, pressure, and pH. The use of automated systems ensures consistent quality and high yield of the final product. The compound is then purified through crystallization or other separation techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)piperidine-3-carboxamide;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in various substituted piperidine derivatives .

Scientific Research Applications

Pharmacological Applications

1.1. Receptor Modulation

This compound has been studied for its role as a modulator of various receptors, notably in the context of central nervous system (CNS) targets. Research indicates that derivatives of piperidine compounds, including 3-(dimethylamino)piperidine-3-carboxamide, have shown potential as antagonists for muscarinic acetylcholine receptors, specifically the M5 subtype. These receptors are implicated in cognitive functions and are a target for treating neurological disorders such as Alzheimer's disease .

1.2. Antagonistic Properties

The compound has been evaluated for its antagonistic effects on urotensin-II receptors, which are involved in cardiovascular regulation. In a study focusing on related compounds, it was found that piperazine-carboxamide analogs exhibit various biological activities, including the inhibition of platelet-derived growth factor receptors and monoacylglycerol lipase, suggesting potential therapeutic uses in managing cardiovascular diseases and metabolic disorders .

Synthesis and Derivative Development

2.1. Synthesis Techniques

The synthesis of 3-(dimethylamino)piperidine-3-carboxamide involves several methods that enhance its pharmacological properties. Techniques such as intramolecular cyclization and selective alkylation have been employed to create various derivatives with improved efficacy and selectivity for their targets .

2.2. Derivative Exploration

Research has shown that modifications to the piperidine structure can lead to compounds with enhanced activity against specific biological targets. For instance, modifications have resulted in derivatives that act as effective inhibitors of serotonin receptors and chemokine receptors, broadening the therapeutic applications of this class of compounds .

Case Studies and Experimental Findings

3.1. Drug Repositioning Studies

In a notable study, the gene expression profiles induced by 3-(dimethylamino)piperidine-3-carboxamide were analyzed to identify new therapeutic targets. The findings suggested that this compound could be repositioned for use against various forms of cancer due to its ability to modulate gene expression related to tumor growth .

3.2. Toxicity Assessments

Safety evaluations have indicated that while some analogs exhibit low toxicity profiles, ongoing assessments are crucial for determining the suitability of these compounds in clinical settings . For instance, KR-37524, an analog of the compound , was found safe regarding cardiotoxicity while maintaining significant biological activity .

Comparative Data Table

The following table summarizes key characteristics and findings related to 3-(dimethylamino)piperidine-3-carboxamide; dihydrochloride and its derivatives:

Compound Target Activity Toxicity Profile
3-(Dimethylamino)piperidine-3-carboxamide; dihydrochlorideM5 Muscarinic ReceptorAntagonistLow toxicity reported
KR-37524Urotensin-II ReceptorAntagonist; potential cancer targetSafe for cardiotoxicity
Piperazine-Carboxamide AnalogPDGFR, MAGL InhibitorsInhibitory effectsVaries by derivative

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)piperidine-3-carboxamide;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Dimethylamino)piperidine-3-carboxamide;dihydrochloride is unique due to its combination of the dimethylamino group and the carboxamide functionality, which imparts specific chemical and biological properties. Its dihydrochloride form enhances its solubility and stability, making it suitable for various research and industrial applications .

Biological Activity

3-(Dimethylamino)piperidine-3-carboxamide;dihydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by its piperidine structure with a dimethylamino group and a carboxamide functional group. Its molecular formula is C7H15N3O22HClC_7H_{15}N_3O_2\cdot 2HCl, and it typically appears as a dihydrochloride salt.

Anticancer Properties

Research has indicated that derivatives of piperidine-3-carboxamide exhibit significant anticancer properties. A study focusing on senescence-inducing small molecules demonstrated that certain piperidine derivatives can induce senescence-like phenotypic changes in melanoma cells without causing significant cytotoxicity to normal cells. The effective concentration (EC50) for inducing senescence was found to be approximately 1.24 µM, while the half-maximal inhibitory concentration (IC50) for antiproliferative activity was around 0.88 µM in A375 human melanoma cells .

Table 1: Senescence-Inducing and Antiproliferative Activity of Piperidine Derivatives

CompoundEC50 (µM)IC50 (µM)
Compound 11.240.88
Compound 2TBDTBD
Compound 3TBDTBD

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have shown that piperidine derivatives can exhibit activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds have been reported to be in the range of 6.5 µg/mL against E. coli and higher against other pathogens .

Table 2: Antimicrobial Activity of Piperidine Derivatives

PathogenMIC (µg/mL)
Escherichia coli6.5
Staphylococcus aureusTBD
Candida albicans250

Structure-Activity Relationship

The biological activity of 3-(Dimethylamino)piperidine-3-carboxamide is closely related to its structural features. Modifications to the piperidine ring or the carboxamide group can significantly affect its potency and selectivity against cancer cells or pathogens. For instance, the presence of specific substituents on the aromatic rings has been shown to enhance either anticancer or antimicrobial activity .

Case Studies

  • Melanoma Treatment : In a focused library screening involving various piperidine derivatives, one compound demonstrated remarkable antiproliferative activity against melanoma cells, indicating its potential as a therapeutic agent in cancer treatment .
  • Antimicrobial Efficacy : A series of experiments conducted on piperidine derivatives revealed their effectiveness against resistant strains of bacteria, suggesting that these compounds could serve as lead structures for developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for determining the purity of 3-(Dimethylamino)piperidine-3-carboxamide dihydrochloride?

  • Methodology : High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is widely used, as demonstrated for structurally related piperidine derivatives . Additional characterization via melting point analysis (e.g., ∽113°C for similar hydrochlorides) and nuclear magnetic resonance (NMR) spectroscopy ensures structural confirmation . For hygroscopic compounds, Karl Fischer titration may be employed to assess water content .

Q. What safety protocols are critical when handling this compound?

  • Methodology : Use moisture-sensitive handling procedures (e.g., inert atmosphere gloveboxes) due to its hydrochloride salt form . Personal protective equipment (PPE), including gloves, goggles, and lab coats, is mandatory to avoid skin/eye contact, as advised for analogous chlorinated piperidines . Waste must be segregated and processed by certified hazardous waste facilities to prevent environmental contamination .

Q. Which solvents are optimal for dissolving 3-(Dimethylamino)piperidine-3-carboxamide dihydrochloride?

  • Methodology : Solubility data for related hydrochlorides suggest compatibility with polar aprotic solvents (e.g., dimethylformamide, acetonitrile) and dichloromethane. Limited aqueous solubility necessitates the use of co-solvents like tetrahydrofuran (THF) for biological assays . Pre-formulation studies using UV-Vis spectroscopy can empirically determine solubility thresholds for specific experimental conditions.

Advanced Research Questions

Q. How can computational chemistry improve the synthesis efficiency of this compound?

  • Methodology : Quantum chemical calculations (e.g., density functional theory) enable reaction path optimization by predicting intermediate stability and transition states. Institutions like ICReDD integrate computational screening with experimental feedback loops to reduce trial-and-error approaches, significantly accelerating reaction design . For stereochemical control, molecular docking simulations can guide enantioselective synthesis routes .

Q. How should researchers address contradictions in spectroscopic data during characterization?

  • Methodology : Cross-validate NMR and mass spectrometry (MS) results with X-ray crystallography (if crystalline) to resolve ambiguities in stereochemistry or proton environments . For non-crystalline compounds, advanced 2D NMR techniques (e.g., COSY, NOESY) and high-resolution MS (HRMS) can clarify structural discrepancies. Computational NMR prediction tools (e.g., ACD/Labs) provide additional validation .

Q. What experimental design considerations are critical for achieving high enantiomeric purity?

  • Methodology : Chiral stationary phase HPLC or supercritical fluid chromatography (SFC) is recommended for separating enantiomers, as applied to analogous piperidine derivatives . Asymmetric synthesis routes using chiral catalysts (e.g., BINOL-based systems) or enzymatic resolution methods may enhance enantiomeric excess (ee). Reaction monitoring via circular dichroism (CD) spectroscopy ensures real-time quality control .

Q. How can researchers optimize reaction yields while minimizing by-products?

  • Methodology : Employ Design of Experiments (DoE) frameworks to systematically vary parameters (e.g., temperature, stoichiometry, solvent polarity). For example, carbodiimide coupling agents (e.g., EDC·HCl) used in peptide synthesis can be adapted for amide bond formation in this compound, with yield optimization via in situ FTIR monitoring of intermediate species . Green chemistry principles, such as microwave-assisted synthesis, may reduce side reactions and improve scalability .

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